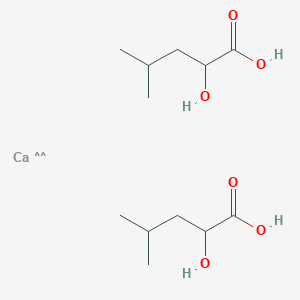![molecular formula C16H25N3O9 B14806520 1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI)](/img/structure/B14806520.png)
1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI) is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, amino, and nitrate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI) involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrate groups can be reduced to amines.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitrate groups can release nitric oxide, which is known to have vasodilatory effects and can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler analog with similar hydroxyl groups but lacking the amino and nitrate groups.
2-Methyl-1,3-propanediol: Another analog with a similar backbone but different functional groups.
Uniqueness
Its ability to release nitric oxide and interact with various biomolecules sets it apart from simpler analogs .
Properties
Molecular Formula |
C16H25N3O9 |
|---|---|
Molecular Weight |
403.38 g/mol |
IUPAC Name |
[1-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C16H25N3O9/c1-12(2)17-7-14(20)9-26-15-5-3-13(4-6-15)8-25-10-16(28-19(23)24)11-27-18(21)22/h3-6,12,14,16-17,20H,7-11H2,1-2H3 |
InChI Key |
FIAGQHFOTZHMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCC(CO[N+](=O)[O-])O[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


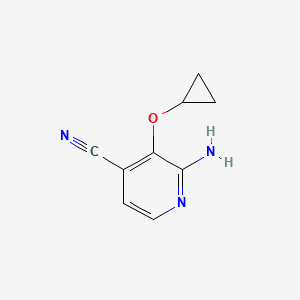
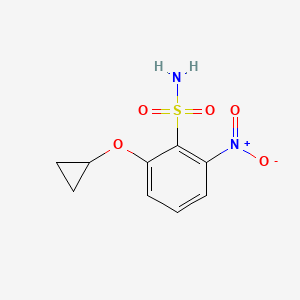
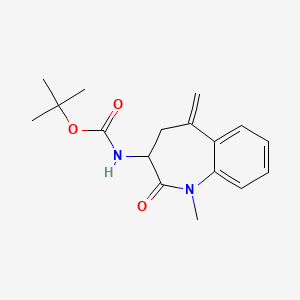
![3,4,5-trimethoxy-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B14806461.png)

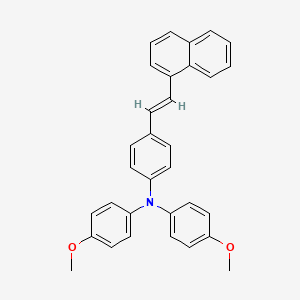
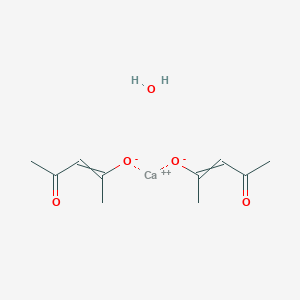
![2-fluoro-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14806488.png)
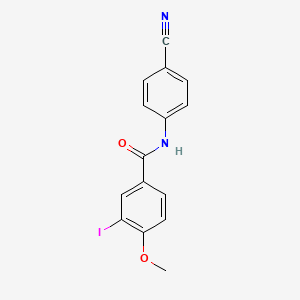
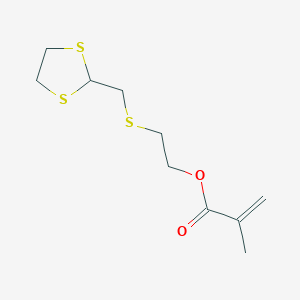
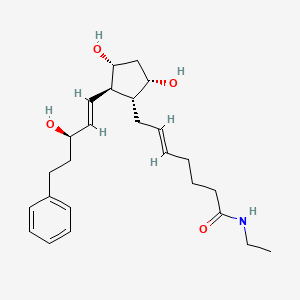
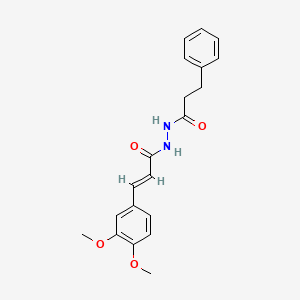
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
